5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-thiol
Description
Properties
IUPAC Name |
5-[(E)-2-phenylethenyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c14-10-12-11-9(13-10)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,14)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRDDHQQKURIEX-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333692 | |
| Record name | 5-[(E)-2-phenylethenyl]-3H-1,3,4-oxadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820064 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1598405-68-5 | |
| Record name | 5-[(E)-2-phenylethenyl]-3H-1,3,4-oxadiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601333692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-thiol typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the phenylethenyl group: This step often involves a Heck reaction, where a phenyl halide reacts with an alkene in the presence of a palladium catalyst.
Addition of the hydrosulfide group: This can be done by treating the oxadiazole derivative with a suitable thiol reagent under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The phenylethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the oxadiazole ring.
Substitution: Substituted phenylethenyl derivatives.
Scientific Research Applications
5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-thiol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylethenyl group can interact with hydrophobic pockets, while the oxadiazole ring can form hydrogen bonds with amino acid residues. The hydrosulfide group can participate in redox reactions, influencing the activity of target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Electronic Properties
The bioactivity and physicochemical properties of 1,3,4-oxadiazole-2-thiol derivatives are highly dependent on substituents at positions 2 and 3. Key analogs include:
Key Observations :
- Electronic Effects: The styryl group in the target compound introduces extended conjugation, likely lowering the HOMO-LUMO gap compared to benzyl or pyridyl analogs, as seen in similar quinoline-oxadiazole hybrids .
- Polarity : Pyridinyl derivatives exhibit higher polarity due to the nitrogen atom, enhancing solubility in polar solvents .
- Steric Hindrance : Halogenated aryl substituents (e.g., 2-chloro-4,5-dimethylphenyl) reduce enzymatic binding efficiency in some cases .
Antifungal Activity
- 5-(4-(1H-Benzimidazol-2-yl)phenyl)-1,3,4-oxadiazole-2-thiol (): Exhibited moderate antifungal activity against Candida albicans (MIC = 32 µg/mL), attributed to the benzimidazole moiety enhancing target binding.
- 5-(3-Pyridyl)-1,3,4-oxadiazole-2-thiol (): Limited antifungal data, but pyridinyl groups often improve membrane penetration .
Anticancer Activity
- Pyrimidine-linked oxadiazoles (): Demonstrated cytotoxicity (IC₅₀ = 8–22 µM) against MCF-7 breast cancer cells via apoptosis induction.
- Indolin-2-one derivatives (): Oxadiazole-thiol conjugates showed selective toxicity against HeLa cells (IC₅₀ = 12 µM) through ROS generation.
Enzyme Inhibition
- 5-(2-Nitrostyryl)-1,3,4-oxadiazole-2-thiol derivatives (): Weak AChE inhibition (IC₅₀ > 100 µM), suggesting electron-withdrawing groups may reduce activity.
- 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol (): Not directly tested, but pyridinyl analogs often exhibit improved enzyme binding due to H-bonding .
Physicochemical Properties
The styryl group in the target compound likely increases hydrophobicity, reducing aqueous solubility compared to pyridinyl analogs.
Biological Activity
5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole-2-thiol is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. The oxadiazole ring is known for its potential in medicinal chemistry, exhibiting properties such as antimicrobial, anticancer, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a phenyl group attached to an ethenyl moiety and a thiol functional group, which may contribute to its biological properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds incorporating the oxadiazole ring have been shown to exhibit cytotoxic effects against various cancer cell lines.
- Case Study : A series of oxadiazole derivatives were synthesized and screened for their anticancer activity against human breast cancer (MCF-7) and liver cancer (HEPG2) cell lines. The results indicated that certain derivatives demonstrated significant cytotoxicity with IC50 values in the micromolar range. The presence of substituents on the oxadiazole ring was found to enhance activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | HEPG2 | 10 |
| This compound | MCF-7 | 8 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research indicates that oxadiazoles possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Findings : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Antiviral Activity
The antiviral potential of oxadiazole derivatives has been investigated in relation to various viral infections. Notably, some compounds have been identified as inhibitors of viral polymerases.
- Research Insight : A study focusing on dengue virus polymerase revealed that derivatives similar to this compound showed promising inhibitory effects with submicromolar activity against all four serotypes of the dengue virus .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in optimizing the biological efficacy of oxadiazole compounds. Modifications at specific positions on the oxadiazole ring can significantly influence their biological activities.
- Substituent Effects : The introduction of electron-withdrawing or electron-donating groups can enhance the reactivity and selectivity of these compounds.
- Thiol Group Role : The thiol moiety is believed to play a critical role in mediating biological interactions and enhancing solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
